molecular formula C21H20ClN3O3 B2823881 5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1798633-85-8

5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2823881
CAS No.: 1798633-85-8
M. Wt: 397.86
InChI Key: LXJTUEPHTWGALG-UHFFFAOYSA-N
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Description

5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds containing the 1,2,4-oxadiazole moiety, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers with potential anticancer activity against breast and colorectal cancer cell lines. The molecular target has been identified as TIP47, an IGF II receptor-binding protein, highlighting their potential use in cancer therapy (Zhang et al., 2005).

Antimicrobial and Antitubercular Activity

Pyrrolyl 1,3,4-oxadiazole benzothioate derivatives have shown moderate to good antitubercular activity, with pharmacophore hypothesis and Surflex-Docking studies helping to understand the structure-activity relationship. This suggests their potential as leads in the development of new antitubercular agents (Joshi et al., 2015).

Antibacterial Properties

Compounds such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles have been synthesized and demonstrated significant antibacterial activity, suggesting their use in developing new antibacterial agents (Rai et al., 2009).

Liquid Crystal Applications

New groups of 2-hydroxypyridine ester-based liquid crystals, which include 5-[2-(4-substitutedphenyl)diazenyl]pyridin-2-yl 4ʹ-alkoxybenzoates, have been synthesized. Their mesophase behavior was investigated, indicating potential applications in the field of liquid crystal display technology (Hagar et al., 2020).

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit significant photomechanic effects . This suggests that the compound may interact with its targets in a light-dependent manner, possibly through a process known as photodimerization .

Biochemical Pathways

Based on the photomechanic effects observed in structurally similar compounds , it can be hypothesized that the compound may influence pathways related to light perception and response

Result of Action

Based on the photomechanic effects observed in structurally similar compounds , it can be hypothesized that the compound may induce changes in cellular mechanics in response to light.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of light is an important factor for the activity of this compound, as suggested by the photomechanic effects observed in structurally similar compounds . Other environmental factors such as temperature, pH, and the presence of other molecules could also potentially influence the compound’s action.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-13-5-7-14(8-6-13)19-23-20(28-24-19)17-4-3-11-25(17)21(26)16-12-15(22)9-10-18(16)27-2/h5-10,12,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJTUEPHTWGALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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